molecular formula C17H16N2O5 B5650661 ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE

ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5650661
M. Wt: 328.32 g/mol
InChI Key: TYULCXNRECJWGR-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a nitrophenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the acylation of ethyl 4-aminobenzoate with 2-(2-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Coupling: Boronic acids, palladium catalysts

Major Products Formed

    Reduction: 4-{[2-(2-Aminophenyl)acetyl]amino}benzoate

    Hydrolysis: 4-{[2-(2-Nitrophenyl)acetyl]amino}benzoic acid

    Coupling: Various biaryl derivatives

Scientific Research Applications

ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an active amine, which can then interact with specific biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZOATE
  • METHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE
  • ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}PHENYLACETATE

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitrophenyl and benzoate groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-17(21)12-7-9-14(10-8-12)18-16(20)11-13-5-3-4-6-15(13)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYULCXNRECJWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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